molecular formula C7H10N2O3 B1362202 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid CAS No. 224568-17-6

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1362202
CAS No.: 224568-17-6
M. Wt: 170.17 g/mol
InChI Key: QXCDEFDXIXQKDJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazole-Carboxylic Acid Derivatives

Pyrazole derivatives have been studied since the 19th century, with Ludwig Knorr’s seminal work on pyrazole synthesis in 1883. The integration of carboxylic acid functionalities into pyrazole systems emerged later, driven by demand for bioactive intermediates. Key milestones include:

  • 1993 : Monsanto chemists synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a structural analog, as a precursor to SDHI fungicides.
  • 2020 : A one-pot synthesis method for pyrazoles from arenes and carboxylic acids was developed, streamlining production of derivatives like the title compound.
  • 2023 : Advances in α,β-unsaturated carbonyl-based syntheses expanded access to pyrazole-carboxylic acids with regioselective control.

Table 1 : Key Developments in Pyrazole-Carboxylic Acid Chemistry

Year Innovation Significance Source
1883 Knorr pyrazole synthesis Foundation for heterocyclic derivatization
1993 SDHI fungicide intermediates Agrochemical applications
2020 One-pot synthesis from arenes Improved synthetic efficiency

Position in Heterocyclic Chemistry Research

The compound’s dual functionality makes it a versatile scaffold:

  • Hydrogen Bonding : The pyrazole nitrogen and carboxylic acid groups enable intermolecular interactions critical for crystal engineering.
  • Bioisosteric Potential : Serves as a replacement for phenyl or indole groups in drug design due to metabolic stability.
  • Agrochemical Relevance : Central to SDHI fungicides (e.g., fluxapyroxad), which inhibit fungal succinate dehydrogenase.

IUPAC Nomenclature and Structural Classification

Systematic Name : 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

  • Core Structure : A 4,5-dihydro-1H-pyrazol-5-one ring (positions 3 and 5 substituted with methyl and propanoic acid groups).
  • Molecular Formula : C₇H₁₀N₂O₃
  • Key Functional Groups :
    • Pyrazolone (5-oxo-4,5-dihydro-1H-pyrazole)
    • Carboxylic acid (propanoic acid chain)

Table 2 : Structural Comparison with Analogs

Compound Substituents Application
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CF₂H at C3, -CH₃ at N1 SDHI fungicide intermediate
1-Phenylpyrazole-4-carboxylic acid -Ph at N1 Pharmaceutical studies

Isomeric Variations and Tautomeric Forms

The compound exhibits dynamic tautomerism and stereoelectronic effects:

  • Keto-Enol Tautomerism : The 5-oxo group allows equilibrium between keto (5-oxo) and enol (5-hydroxy) forms. X-ray crystallography confirms keto dominance in solid state.
  • Ring Conformation : The dihydro-pyrazole ring adopts a half-chair conformation, with the methyl group equatorial to minimize steric strain.
  • Tautomeric Influence of Substituents :
    • The electron-withdrawing carboxylic acid stabilizes the keto form.
    • Methyl at C3 restricts resonance, reducing enolization.

Figure 1 : Tautomeric Equilibria

Keto Form (Major)        Enol Form (Minor)  
      O                         OH  
      ||                        |  
C3-CH3...N-N               C3-CH3...N-N  

Solid-state studies indicate >90% keto preference due to intramolecular H-bonding.

Properties

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h5H,2-3H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCDEFDXIXQKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378152
Record name 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224568-17-6
Record name 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out in ethanol and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs based on substituents, functional groups, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Activity/Application Source/Reference
Target Compound Pyrazolone + propanoic acid Ketone, carboxylic acid Synthetic intermediate (speculative)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenyl + propanoic acid Chlorine, hydroxyl, carboxylic acid Antimicrobial (E. coli, S. aureus) Marine Streptomyces
3-(Methylthio)propanoic acid methyl ester Propanoic acid ester Methylthio, ester Volatile aroma compound (pineapple) Natural (pineapple)
Haloxyfop (herbicide) Phenoxypropanoic acid Phenoxy, carboxylic acid Herbicidal activity Synthetic pesticide
3-(1H-Imidazol-5-yl)propanoic acid Imidazole + propanoic acid Imidazole, carboxylic acid Biochemical interactions (speculative) Synthetic/biological

Key Differences and Implications

Substituent Effects on Bioactivity
  • Chlorinated Phenylpropanoic Acids (): The dichloro and hydroxyl groups on the phenyl ring enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The carboxylic acid group likely improves solubility and target binding .
  • Methylthio Esters (): The methylthio and ester groups in pineapple-derived compounds contribute to volatility and aroma. The target compound’s carboxylic acid group reduces volatility, making it more suitable for non-volatile applications like drug formulation .
Heterocyclic Core Variations
  • Imidazole vs. Pyrazolone (): Imidazole-containing analogs (e.g., 3-(1H-imidazol-5-yl)propanoic acid) may exhibit metal-chelating properties due to the imidazole’s nitrogen atoms. The pyrazolone core in the target compound, with its ketone group, could instead participate in hydrogen bonding or redox reactions .
  • Phenoxypropanoic Herbicides (): Haloxyfop and fluazifop derive activity from their phenoxy groups, which disrupt plant lipid biosynthesis. The target compound’s pyrazolone ring lacks this moiety, suggesting divergent applications .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 3-(3,5-Dichlorophenyl)propanoic Acid Haloxyfop
Molecular Weight 184.16 g/mol (C₈H₁₀N₂O₃) 249.08 g/mol (C₉H₇Cl₂O₃) 361.21 g/mol
Water Solubility Moderate (carboxylic acid) Low (chlorinated aromatic) Very low (phenoxy)
Bioactivity Spectrum Not reported Antibacterial Herbicidal

Biological Activity

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to compile and synthesize available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance:

  • Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (mg/mL)
3-(3-Methyl-5-oxo...)S. aureus0.0048
3-(3-Methyl-5-oxo...)E. coli0.0195

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

  • Target Fungi : Effective against Candida albicans and Fusarium oxysporum.
  • MIC Values : Reported values ranged from 16.69 µM to 222.31 µM for various strains .
CompoundTarget FungusMIC (µM)
3-(3-Methyl-5-oxo...)C. albicans16.69
3-(3-Methyl-5-oxo...)F. oxysporum56.74

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • Cell Lines Tested : The compound has shown efficacy in inhibiting proliferation in HeLa and A375 human tumor cell lines.
  • IC50 Values : Notable IC50 values were reported in the range of 1.8 µM for specific cancer types .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial and fungal survival.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it triggers apoptotic pathways in cancerous cells.
  • Disruption of Membrane Integrity : The compound could compromise the integrity of microbial cell membranes.

Case Studies

Several case studies have highlighted the efficacy of related pyrazole compounds:

  • Study on Antibacterial Effects : A study demonstrated that a closely related pyrazole derivative significantly reduced bacterial load in infected mice models .
  • Antifungal Treatment Efficacy : Another investigation showed that treatment with a pyrazole derivative led to a notable decrease in fungal colony-forming units in vitro .

Q & A

Q. What are the optimal synthetic routes for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Condensation Reactions : Utilize Vilsmeier–Haack reactions for pyrazole ring formation, as demonstrated in the synthesis of structurally analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives) . Key parameters include temperature (reflux conditions), solvent selection (DMF or acetic acid), and stoichiometric ratios of reagents.
  • Functionalization : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions. For example, describes thiazole derivatives synthesized through reactions with bromides or aldehydes under basic conditions (e.g., Na₂CO₃ in H₂O/EtOH) .
  • Optimization Table :
Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole FormationDMF, POCl₃, 80°C65–75
Acid FunctionalizationBromoacetic acid, Na₂CO₃, reflux70–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For pyrazole derivatives, expect signals at δ 2.1–2.5 ppm (CH₃ group) and δ 10–12 ppm (COOH proton) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹ .
  • X-Ray Crystallography : Use SHELXL ( ) for structure refinement. For example, reports a related pyrazole derivative with a monoclinic crystal system (space group P2₁/c) and R-factor < 0.05 .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in the pyrazole-propanoic acid framework?

Methodological Answer:

  • High-Resolution Refinement : SHELXL’s dual-space algorithm (implemented post-2008) allows robust handling of twinned data or disordered solvent molecules. For example, refine hydrogen-bonding networks (e.g., O–H···O interactions between COOH groups) using DFIX and DANG constraints .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., pyrazole ring planarity). achieved a final R₁ value of 0.0342 for a structurally similar compound .

Q. How should researchers address contradictions between NMR and X-ray data for this compound?

Methodological Answer:

  • Dynamic Effects in NMR : Tautomeric equilibria (e.g., keto-enol) in solution may shift proton environments, explaining discrepancies with solid-state X-ray data. Perform variable-temperature NMR (VT-NMR) to detect equilibria .
  • Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and solid-state IR to validate functional groups. resolved such issues for thiazole derivatives by correlating elemental analysis with spectral data .

Q. What computational strategies can predict the reactivity of the pyrazole-propanoic acid scaffold in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the pyrazole ring in hydrophobic pockets.
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ’s IUPAC data (InChIKey: FACPZBSRZKWPOR) can guide input structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid

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